2-(Methylthio)pyrimidine-5-carboxylic acid
Overview
Description
2-(Methylthio)pyrimidine-5-carboxylic acid (MPCA) is a novel organic compound with a wide range of potential applications in scientific research. MPCA is a derivative of the parent compound pyrimidine and has a variety of interesting biochemical and physiological effects. It is synthesized in a simple and efficient manner, making it a useful tool for researchers. In addition, MPCA has a variety of applications in research, including the investigation of biochemical and physiological processes, the development of new drugs and treatments, and the study of metabolic pathways.
Scientific Research Applications
Summary of the Application
The compound is used as a base for synthesizing novel antitumor agents. Alkynyl and benzene rings are introduced into the mother nucleus of pyrimidine derivatives to obtain single and double alkynyl compounds .
Methods of Application or Experimental Procedures
Five compounds were synthesized from the base compound through several simple steps. The cytotoxicity test in vitro was carried out by MTT assay. Molecular docking was carried out by Molecular operating environment (MOE) software package version AutoDock Vina 1.1.2 .
Results or Outcomes
The results showed that the activity of single alkynyl compounds were better than that of double alkynyl compounds. The compound has a higher affinity for docking with the protein than the starting material, and the compound was better captured by the protein .
2. Anti-inflammatory Research
Summary of the Application
Pyrimidines, including “2-(Methylthio)pyrimidine-5-carboxylic acid”, display a range of pharmacological effects including anti-inflammatory effects .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. GSK3β Inhibitor Development
Summary of the Application
The compound is used as a synthetic intermediate in the preparation of GSK3β inhibitors .
Methods of Application or Experimental Procedures
The compound is used as a starting material in the synthesis of GSK3β inhibitors .
Results or Outcomes
The resulting GSK3β inhibitors can be used in the treatment of various diseases, including neurodegenerative disorders, type 2 diabetes, depression, and cancer .
4. Non-nucleoside Reverse Transcriptase Inhibitors
Summary of the Application
The compound is used as a synthetic intermediate in the preparation of non-nucleoside reverse transcriptase inhibitors for treating HIV infection .
Methods of Application or Experimental Procedures
The compound is used as a starting material in the synthesis of non-nucleoside reverse transcriptase inhibitors .
Results or Outcomes
The resulting non-nucleoside reverse transcriptase inhibitors can be used in the treatment of HIV infection .
5. Kinase Inhibitor Development
Summary of the Application
The compound is used in the synthesis of kinase inhibitors. Fused pyrimidine cores are privileged kinase scaffolds, yet few examples of the 2-amino-pyrido[3,4-d]pyrimidine chemotype have been disclosed in the context of kinase inhibitor programs .
Methods of Application or Experimental Procedures
The strategy involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors .
Results or Outcomes
The resulting kinase inhibitors can be used in the treatment of various diseases, including cancer .
6. Diuretic Agent Development
Summary of the Application
Pyrimidines, including “2-(Methylthio)pyrimidine-5-carboxylic acid”, display a range of pharmacological effects including diuretic effects .
Methods of Application or Experimental Procedures
The diuretic effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent diuretic effects .
properties
IUPAC Name |
2-methylsulfanylpyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-6-7-2-4(3-8-6)5(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJIAHGQTQWGJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394488 | |
Record name | 2-(methylthio)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)pyrimidine-5-carboxylic acid | |
CAS RN |
110099-94-0 | |
Record name | 2-(methylthio)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylthio)pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.